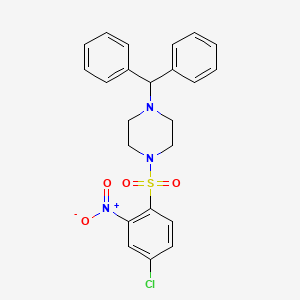

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

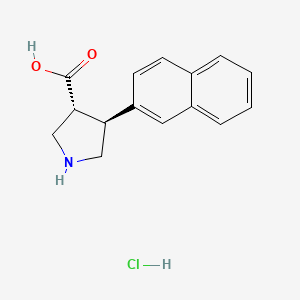

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a piperazine derivative would depend on its specific structure. For example, the compound “4-(4-METHYLPIPERAZIN-1-YLSULFONYL)ANILINE” has a density of 1.3±0.1 g/cm3, a boiling point of 424.1±55.0 °C at 760 mmHg, and a molar refractivity of 68.1±0.4 cm3 .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Piperidine derivatives, such as “1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of High-Performance Polymers

This compound could potentially be used in the synthesis of high-performance polymers. Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO 2 –) in the main chain . The most widely practically applied aromatic polysulfones, the thermal resistance and high strength properties of which in a wide range of temperatures (–50…+220°C) allow classifying them as polymers of high-performance assignment .

Antiproliferative Activity

A series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized . All the synthesized compounds were evaluated for cell proliferation by MTT assay . This suggests that “1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene” could potentially have antiproliferative activity.

Synthesis of Biologically Active Piperidines

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Alkaloids

Piperidine derivatives are also present in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the chemical industry.

Multicomponent Reactions

Piperidines are often used in multicomponent reactions . These are reactions in which three or more reactants combine to form a product. Multicomponent reactions are valuable tools in organic synthesis as they can lead to complex structures in a single step, saving time, reducing waste, and increasing efficiency.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4S/c24-20-11-12-22(21(17-20)27(28)29)32(30,31)26-15-13-25(14-16-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUUEDFRTDNQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2664971.png)

![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)

![1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2664985.png)

![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)